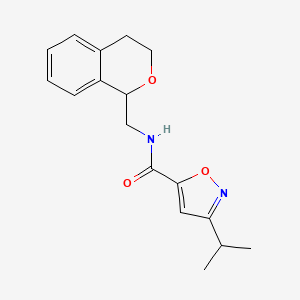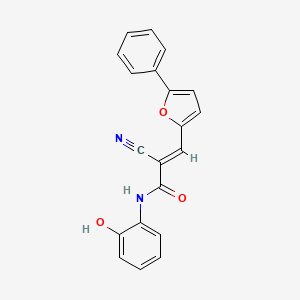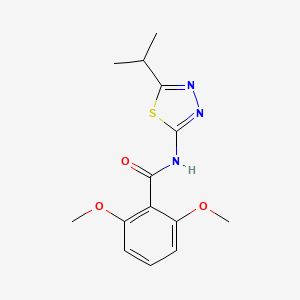![molecular formula C19H20N4O3S B5568957 N-(2-羟基苯基)-2-{[5-(4-甲氧基苄基)-4-甲基-4H-1,2,4-三唑-3-基]硫代}乙酰胺](/img/structure/B5568957.png)
N-(2-羟基苯基)-2-{[5-(4-甲氧基苄基)-4-甲基-4H-1,2,4-三唑-3-基]硫代}乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound belongs to a class of chemicals known for their potential in various pharmaceutical applications. The focus of research has been on its synthesis, molecular structure, and various chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes. For instance, Prabhakaran et al. (2006) describe a method involving the methylation of a desmethyl analogue with a specific yield and purity, underlining the complexity of such synthetic processes (Prabhakaran et al., 2006).
Molecular Structure Analysis
Structural analysis typically involves various spectroscopic methods. For example, Lazareva et al. (2017) utilized NMR and FTIR spectra to investigate the structure of related silylated derivatives (Lazareva et al., 2017).
Chemical Reactions and Properties
Chemical properties are influenced by functional groups and molecular structure. For instance, compounds with acetamide groups, as mentioned in studies by Camerman et al. (2005), exhibit specific reactivity and binding properties (Camerman et al., 2005).
Physical Properties Analysis
The physical properties, like solubility and melting point, are determined by the molecular structure and are crucial for its applications in pharmaceuticals. Specific data for this compound isn't available, but similar compounds have been studied for these properties.
Chemical Properties Analysis
Chemical properties, such as reactivity with other compounds and stability, are vital for understanding its potential applications. For example, the study of derivatives of similar compounds by Wang et al. (2015) provides insights into their reactivity and potential as inhibitors (Wang et al., 2015).
科学研究应用
合成和成像探针的评价
已合成具有与指定化学品相似的结构元素的化合物,用作成像探针。例如,一项研究详细介绍了作为 5-HT2A 受体成像探针的化合物的合成和体内评价。尽管这种特定化合物没有显示出 PET 成像的预期示踪剂保留率,但该研究强调了一种针对神经学研究开发诊断工具的方法学方法 (Prabhakaran 等人,2006)。
药物合成中的化学选择性乙酰化
已探索化学选择性乙酰化技术,用于合成药物开发中的重要中间体。一项研究重点关注 2-氨基苯酚的乙酰化,以生成 N-(2-羟基苯基)乙酰胺,一种抗疟疾药物的中间体,展示了这些化合物的潜在药用价值 (Magadum & Yadav, 2018)。
新镇痛药的开发
对已知镇痛药代谢物的衍生物的研究导致了具有潜在镇痛活性的新化合物的合成。一项研究合成了 AM404(对乙酰氨基酚的代谢物)的衍生物,探索了它们对大麻素受体和环氧合酶的活性,表明了这些化学结构的多样治疗靶点 (Sinning 等人,2008)。
配位配合物的抗氧化活性
已研究了由类似化合物衍生的配位配合物的合成和表征及其抗氧化活性。这些研究提供了有关结构修饰如何增强生物学特性的见解,为新型抗氧化剂的开发提供了途径 (Chkirate 等人,2019)。
属性
IUPAC Name |
N-(2-hydroxyphenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-23-17(11-13-7-9-14(26-2)10-8-13)21-22-19(23)27-12-18(25)20-15-5-3-4-6-16(15)24/h3-10,24H,11-12H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLFAOGZYAXVDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aS*,7aR*)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568882.png)

![2-methyl-N-{4-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]benzyl}propanamide](/img/structure/B5568889.png)

![1-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5568894.png)

![ethyl 2-[(4-bromobenzoyl)amino]benzoate](/img/structure/B5568920.png)
![N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5568929.png)
![cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B5568936.png)
![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5568943.png)
![8-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5568952.png)

![2-methoxy-N-phenyl-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5568960.png)
![ethyl {5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetate](/img/structure/B5568962.png)